molecular formula C6H2N2O B13108960 Furan-2,4-dicarbonitrile

Furan-2,4-dicarbonitrile

Cat. No.: B13108960
M. Wt: 118.09 g/mol
InChI Key: KVRQUVMOWKIMEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan-2,4-dicarbonitrile is an organic compound belonging to the furan family, characterized by a furan ring substituted with two nitrile groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: Furan-2,4-dicarbonitrile can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of potassium-2-furoate at elevated temperatures (around 260°C) in the presence of Lewis acidic catalysts like cadmium iodide or zinc chloride can lead to the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: Furan-2,4-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form furan-2,4-dicarboxylic acid under specific conditions.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.

    Substitution: The nitrile groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Reduction: Hydrogenation using palladium on carbon or other reducing agents.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products:

    Oxidation: Furan-2,4-dicarboxylic acid.

    Reduction: Furan-2,4-diamine or other reduced derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Furan-2,4-dicarbonitrile has diverse applications in scientific research:

    Chemistry: It serves as

Properties

Molecular Formula

C6H2N2O

Molecular Weight

118.09 g/mol

IUPAC Name

furan-2,4-dicarbonitrile

InChI

InChI=1S/C6H2N2O/c7-2-5-1-6(3-8)9-4-5/h1,4H

InChI Key

KVRQUVMOWKIMEL-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=C1C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.